Neogitostin
Description
Properties
CAS No. |
102280-59-1 |
|---|---|
Molecular Formula |
C42H66O19 |
Molecular Weight |
875.0 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O19/c1-17-35(61-38-33(51)31(49)29(47)25(60-38)16-56-37-32(50)30(48)28(46)24(14-43)59-37)36(54-4)34(52)39(57-17)58-20-7-9-40(2)19(12-20)5-6-22-21(40)8-10-41(3)27(18-11-26(45)55-15-18)23(44)13-42(22,41)53/h11,17,19-25,27-39,43-44,46-53H,5-10,12-16H2,1-4H3/t17-,19-,20+,21+,22-,23+,24-,25-,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40+,41-,42+/m1/s1 |
InChI Key |
BIIZUOKOXXHOLZ-ZKWAHBOSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Botanical Origin and Natural Occurrence
Plant Sources and Species Identification
Neogitostin has been identified and isolated from plants belonging to the Digitalis genus, commonly known as foxgloves. Specific species confirmed as sources of this compound include Digitalis purpurea and Digitalis cariensis. thieme-connect.comscispace.comnih.govnih.gov The isolation of this compound from Digitalis purpurea was reported in 1958. nih.govrxlist.com Digitalis cariensis, another species within the genus, has also been documented as a source of this compound, particularly within its seeds. thieme-connect.comscispace.com
Table 1: Plant Sources of this compound
| Genus | Species | Common Name | Family |
| Digitalis | purpurea | Common Foxglove | Plantaginaceae (previously Scrophulariaceae) |
| Digitalis | cariensis | - | Plantaginaceae (previously Scrophulariaceae) |
Co-occurrence with Related Cardiac Glycosides within Digitalis Species
This compound does not occur in isolation. Within its plant sources, it is part of a complex mixture of structurally related cardiac glycosides. Research on the seeds of Digitalis cariensis has shown that this compound is found alongside several other major and minor glycosides. thieme-connect.comscispace.com Similarly, in Digitalis purpurea, this compound is one of many cardenolides present. rxlist.comneocities.org The specific profile of these co-occurring compounds can vary between species.
Table 2: Co-occurring Cardiac Glycosides with this compound in Digitalis cariensis Seeds
| Compound Name |
| 3′-O-acetylglucoevatromonoside |
| Digitalinum verum |
| Glucogitoroside |
| Glucoevatromonoside |
| Glucoverodoxine |
| Gitorocellobioside |
| Gitostin |
Source: thieme-connect.comscispace.com
Phytochemical Context within Digitalis Genus
The Digitalis genus is renowned for its rich and diverse array of secondary metabolites. researchgate.net While the cardenolides are the most prominent and studied compounds, the genus produces a wide variety of other chemical classes. thieme-connect.com Over 100 different cardenolides have been isolated from Digitalis species, with digoxin (B3395198), lanatoside (B1674450) C, and digitoxin (B75463) being among the most commercially significant. frontiersin.orgnih.gov
Beyond cardenolides, these plants synthesize other important secondary metabolites, including:
Steroidal Saponins: Such as digitonin, gitonin, and tigonin. phytojournal.com
Flavonoids: Including luteolin (B72000) and hispidulin. frontiersin.org
Anthraquinones: Such as digitolutein. scispace.comresearchgate.net
Phenylethanoid Glycosides. researchgate.net
This chemical diversity underscores the complex metabolic networks operating within the Digitalis genus. researchgate.netfrontiersin.org
Advances in molecular biology have begun to unravel the genetic basis of cardenolide biosynthesis in Digitalis. The pathway is complex, with estimates suggesting around 20 enzymatic steps are required to convert cholesterol into a cardenolide. cellmolbiol.org
A critical precursor in this pathway is pregnenolone (B344588). cellmolbiol.org The conversion of pregnenolone to progesterone (B1679170) is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), making its corresponding gene a key target in understanding and potentially engineering cardenolide production. cellmolbiol.org
Genomic and transcriptomic studies are proving invaluable for identifying the genes involved in this intricate biosynthetic pathway. nih.gov Researchers utilize techniques like RNA-sequencing (de novo transcriptome assembly) to analyze gene expression in various tissues and under different conditions in species such as Digitalis purpurea and Digitalis ferruginea subsp. schischkinii. nih.govnih.govresearchgate.net These approaches help to identify candidate genes, enzymes, and transcription factors that regulate the production of cardiac glycosides. nih.govnih.gov For instance, the first transcriptome data for D. ferruginea subsp. schischkinii, a subspecies with high levels of lanatoside C, provides a significant resource for understanding the genomic background of cardenolide synthesis. nih.govresearchgate.net Furthermore, comparative genomic and transcriptomic analyses between distantly related cardenolide-producing plants, like Digitalis purpurea and Calotropis procera, have successfully identified key enzymes, such as those involved in forming the pregnenolone precursor. mpg.de
Isolation and Purification Methodologies
Historical Approaches to Glycoside Isolation
The journey to isolate and identify specific cardiac glycosides from their natural plant sources is a long and storied one. For centuries, the therapeutic, and toxic, properties of plants like foxglove were known, but the active principles remained elusive. Early preparations, dating back to William Withering's work in the 18th century, involved the use of crude extracts from dried and powdered leaves. researchgate.net These initial methods were non-specific, yielding a mixture of various compounds, including numerous glycosides, saponins, and other plant metabolites.
The first successful isolation of a cardiac glycoside, digitoxin (B75463) from Digitalis purpurea, was achieved by Oswald Schmiedeberg in 1875. nih.govmdpi.com This marked a pivotal moment, shifting the focus from crude plant extracts to the purification of individual active compounds. Early isolation techniques for cardiac glycosides, including what would have been used for compounds like Neogitostin, were laborious and often inefficient. These methods typically involved:
Solvent Extraction: The dried and powdered plant material, often the leaves or seeds, was extracted with organic solvents, most commonly alcohol. google.com This process would draw out a wide range of soluble compounds from the plant matrix.
Purification of Extracts: The resulting crude extract was a complex mixture that required extensive purification. Early methods included precipitation of impurities using lead acetate, followed by the removal of the lead with hydrogen sulfide. The solvent would then be evaporated to yield a concentrated extract.
Fractional Crystallization: Scientists would then attempt to separate the individual glycosides through a painstaking process of fractional crystallization from different solvents. This relied on the slight differences in solubility between the various glycosides present in the mixture.
A significant challenge in these early methods was the presence of chlorophyll (B73375) and other pigments that were co-extracted with the glycosides, making purification difficult. google.com An early 20th-century patent described a method to circumvent this by first disintegrating the fresh plant material in water to extract the water-soluble glycosides, followed by heating to precipitate the undesirable materials. google.com
The isolation of this compound itself was first reported in a 1958 publication, highlighting it as a "new cardiotonic glycoside" from Digitalis purpurea. nih.gov This discovery was made possible by the incremental improvements in extraction and separation science that had occurred up to that point.
Modern Chromatographic Techniques for Separation and Purification
The advent of chromatography revolutionized the field of natural product chemistry, providing powerful tools for the separation of complex mixtures with high resolution. These techniques are central to the modern isolation and purification of this compound and other cardiac glycosides.
High-Performance Liquid Chromatography (HPLC) Based Methods
High-Performance Liquid Chromatography (HPLC) has become the cornerstone for the analysis and purification of cardiac glycosides. antispublisher.or.idiosrjournals.org Its high resolving power allows for the separation of structurally similar compounds, a common feature in the extracts of Digitalis species.
For the separation of cardiac glycosides like this compound, reversed-phase HPLC is most commonly employed. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
| Parameter | Typical Conditions for Cardiac Glycoside Separation |
| Stationary Phase | Octadecylsilyl (ODS) or C18 |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile, Methanol, and Water |
| Detection | UV at 220 nm |
Table 1: Typical HPLC parameters for the separation of cardiac glycosides.
For instance, a method for the isocratic separation of the digoxin (B3395198) and digitoxin series of glycosides, which share the same aglycones as this compound and its isomers, utilizes a C18 column with a mobile phase of acetonitrile, methanol, and water in a 30:30:40 ratio. lcms.cz This highlights the fine-tuning of mobile phase composition required to achieve separation of these closely related molecules.
Other Advanced Chromatographic Separations
Beyond HPLC, other chromatographic techniques have been instrumental in the isolation of cardiac glycosides:
Thin-Layer Chromatography (TLC): TLC is a valuable tool for the rapid analysis of fractions and for monitoring the progress of purification. uni.edu It can be used to quickly identify the presence of target compounds and to select appropriate solvent systems for column chromatography. For cardiac glycosides, silica (B1680970) gel plates are typically used with a mobile phase consisting of a mixture of solvents like chloroform, methanol, and water. uni.edu
Droplet Counter-Current Chromatography (DCCC): DCCC is a form of liquid-liquid partition chromatography that avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption or decomposition of sensitive compounds. This technique has been successfully used to isolate new glycosides from Digitalis lanata using solvent systems such as chloroform-methanol-water and dichloromethane-methanol-water. iosrjournals.org
Challenges and Strategies in Extracting Complex Glycoside Mixtures
The extraction and purification of this compound are fraught with challenges inherent to the nature of cardiac glycosides and their plant sources:
Low Concentration: Cardiac glycosides are often present in very small amounts in the plant material, necessitating the processing of large quantities of biomass to obtain workable yields.
Structural Complexity and Similarity: The plant extracts contain a multitude of structurally similar glycosides. These compounds often differ only by the number and type of sugar units or by minor variations in the aglycone structure, making their separation extremely difficult. uni.edu For example, this compound is an isomer of Gitostin, differing only in the linkage of the terminal glucose molecule.
Potential for Degradation: The glycosidic bonds are susceptible to hydrolysis under acidic or enzymatic conditions, which can be present in the plant material itself. This can lead to the formation of artifacts during the extraction process.
To overcome these challenges, a multi-step strategic approach is typically employed:
Careful Selection of Plant Material: The concentration of cardiac glycosides can vary depending on the plant part, the season of collection, and the specific cultivar.
Optimized Extraction: The choice of extraction solvent and method is crucial to maximize the yield of the target compound while minimizing the extraction of interfering substances.
Multi-Modal Chromatography: A combination of different chromatographic techniques is often necessary. For example, an initial separation might be performed using column chromatography with a less expensive stationary phase, followed by purification of the resulting fractions by preparative HPLC.
Spectroscopic Analysis: Throughout the purification process, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the compounds present in each fraction and to guide the purification strategy. antispublisher.or.id
Biosynthesis and Metabolic Pathways
Precursor Compounds and Enzymatic Transformations Leading to Cardenolide Formation
The biosynthesis of Neogitostin, like other cardenolides, begins with precursor compounds derived from the steroid metabolism pathway. The foundational steps involve the conversion of sterols into pregnenolone (B344588), a critical intermediate. mpg.dempg.denih.gov
The initial precursor for cardenolide biosynthesis is believed to be cholesterol or other phytosterols (B1254722) like β-sitosterol and campesterol. nih.govresearchgate.net A key enzymatic transformation is the side-chain cleavage of these sterols to produce pregnenolone. This reaction is catalyzed by a cytochrome P450 enzyme, specifically from the CYP87A family. mpg.dempg.denih.gov This was a significant discovery, as the enzyme responsible for this crucial first step in plants was long sought after. mpg.dempg.de
Once pregnenolone is formed, it undergoes a series of modifications. These transformations are catalyzed by a variety of enzymes, including 3β-hydroxysteroid dehydrogenases (3β-HSD), progesterone (B1679170) 5β-reductases (P5βR), and various hydroxylases. researchgate.netnih.gov For instance, pregnenolone can be converted to progesterone, which is then further modified. nih.gov The formation of the characteristic butenolide ring attached at C-17 of the steroid nucleus is a defining feature of cardenolides. Early tracer studies indicated that the carbon atoms C-22 and C-23 of this ring are not derived from mevalonic acid. researchgate.netthieme-connect.com
The pathway involves a complex network of reactions, and the exact sequence can vary, leading to a diversity of cardenolide structures. mpg.dethieme-connect.com This intricate web of enzymatic steps is often referred to as a metabolic grid, where intermediates can be channeled into different branches of the pathway. thieme-connect.com
Table 1: Key Precursors and Enzymes in Cardenolide Biosynthesis
| Precursor/Intermediate | Enzyme Family/Class | Transformation |
| Cholesterol, Phytosterols | Cytochrome P450 (CYP87A) | Side-chain cleavage to form pregnenolone |
| Pregnenolone | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Oxidation of the 3β-hydroxyl group |
| Progesterone | Progesterone 5β-reductase (P5βR) | Reduction of the A/B ring junction |
| Pregnane (B1235032) derivatives | Hydroxylases (e.g., 14β-hydroxylase, 21-hydroxylase) | Introduction of hydroxyl groups on the steroid core |
In Vivo Biosynthesis Studies in Digitalis Species
In vivo studies, particularly those involving the feeding of radioisotope-labeled precursors to Digitalis plants, have been instrumental in elucidating the cardenolide biosynthetic pathway. nih.gov These experiments, many of which were conducted in the mid-20th century on Digitalis lanata and Digitalis purpurea, confirmed that pregnenolone and progesterone are key intermediates. nih.gov
More recent studies have built upon this foundation by identifying the specific genes and enzymes involved. For example, research has confirmed that pregnenolone is the central precursor in D. purpurea. nih.gov Furthermore, the identification of progesterone 5β-reductase (P5βR) genes has provided valuable markers for phylogenetic studies within the Digitalis genus, linking the evolution of these enzymes to the diversity of cardenolides produced. thieme-connect.com
Studies have also investigated the localization of biosynthesis within the plant. It is suggested that the mesophyll cells in the leaves are the primary site for both the biosynthesis and accumulation of cardenolides. researchgate.net
In Vitro Plant Cell Culture and Bioreactor Strategies for Glycoside Production
The production of this compound and other valuable glycosides through plant cell culture offers a promising alternative to extraction from field-grown plants. ub.edunih.gov This approach allows for a continuous and controlled supply of these compounds, independent of geographical and environmental constraints. nih.gov
The general methodology involves several key steps:
Selection of high-yielding plant genotypes. ub.edu
Induction of callus from explants (e.g., leaves, stems). ub.eduebsco.com
Establishment of cell suspension cultures by transferring callus to a liquid medium. ub.edunih.gov
Optimization of culture conditions , including media composition, plant growth regulators, and sugar sources, to enhance growth and secondary metabolite production. ub.edunih.gov
Bioreactors are employed to scale up production from laboratory flasks to a larger, industrial scale. iitg.ac.inresearchgate.net Various bioreactor designs, such as air-lift bioreactors, have been successfully used for the production of cardiac glycosides from Digitalis cell cultures. theinterstellarplan.com Strategies to improve yield in bioreactors include optimizing agitation speed, which can act as a physical elicitor, and nutrient feeding strategies. nih.govresearchgate.net Immobilization of plant cells is another technique that can protect cells from shear stress and potentially enhance secondary metabolite synthesis. researchgate.net
Table 2: Strategies for Enhancing Glycoside Production in Vitro
| Strategy | Description | Example Application |
| Media Optimization | Adjusting nutrient and hormone composition of the culture medium. | Using B5 medium for optimal biomass in Picrorhiza kurroa hairy roots. nih.gov |
| Elicitation | Using biotic or abiotic stressors to induce secondary metabolite production. | Increased agitation speed stimulating cardiac glycoside production in Thevetia peruviana. researchgate.net |
| Precursor Feeding | Supplying biosynthetic precursors to the culture medium. | Addition of progesterone to D. purpurea cultures to enhance digitoxin (B75463) and digoxin (B3395198) accumulation. thieme-connect.com |
| Immobilization | Encapsulating cells in a matrix to protect them and potentially improve production. | Use of alginate beads for cell immobilization. ub.edu |
Influence of Exogenous Factors and Genetic Manipulation on Biosynthetic Yields
The yield of this compound and other cardenolides is influenced by a variety of external (exogenous) and internal (endogenous) factors.
Exogenous Factors: Exogenous factors are environmental conditions that can be manipulated to enhance the production of desired compounds. ishs.orgemes.net These include:
Light: Light conditions can affect cardenolide formation. thieme-connect.com
Nutrients: The composition of the growth medium, including the concentration of essential nutrients, plays a significant role. nih.govishs.org
Plant Growth Regulators: Hormones like auxins and cytokinins are critical for controlling cell growth and differentiation, which in turn affects secondary metabolite production. ebsco.com
Elicitors: As mentioned previously, stressors such as microbial components or physical forces can trigger defense responses in plants, often leading to increased production of secondary metabolites. thieme-connect.com For instance, inoculating the root system of Digitalis lanata with certain Bacillus strains has been shown to systemically induce cardenolide biosynthesis in the leaves. nih.gov
Genetic Manipulation: Genetic engineering offers a powerful tool for enhancing the yield of specific cardenolides. libretexts.orgarcjournals.org By modifying the plant's genetic makeup, it is possible to upregulate key enzymes in the biosynthetic pathway or block competing pathways. nih.govnih.gov
Key approaches include:
Gene silencing/knockout: Downregulating or knocking out genes of competing metabolic pathways can redirect metabolic flux towards the desired product. nih.gov Silencing the CYP87A gene in D. purpurea resulted in a substantial reduction of both pregnenolone and cardenolides. nih.gov
Genetic Transformation: Techniques like Agrobacterium tumefaciens-mediated transformation are used to introduce new or modified genes into the plant genome. libretexts.orgnih.govmdpi.com Stable transformation systems have been established for Digitalis, paving the way for targeted genetic engineering to improve glycoside production. mpg.dempg.de
Carbon Tracer Studies in Glycoside Biosynthesis
Carbon tracer studies, which involve feeding plants with substrates labeled with radioactive isotopes (like ¹⁴C), have been fundamental in mapping out metabolic pathways. nih.govthieme-connect.com By tracking the incorporation of the labeled carbon atoms into the final product, researchers can identify the precursor molecules and the sequence of biochemical reactions.
Early tracer studies in Digitalis species were crucial in establishing the steroid backbone's origin from the mevalonate (B85504) pathway and the role of pregnane derivatives. nih.gov These experiments provided the foundational evidence for the proposed biosynthetic pathway of cardenolides. thieme-connect.comd-nb.info For instance, feeding studies with labeled pregnenolone confirmed its role as a direct precursor to cardenolides in D. purpurea. nih.gov These classical biochemical techniques, when combined with modern molecular genetics and analytical chemistry, provide a powerful approach to fully unravel the complexities of this compound biosynthesis.
Molecular Structure Elucidation and Characterization
Application of Spectroscopic Techniques for Structural Determination
The determination of Neogitostin's structure, like other complex natural products, relies heavily on a combination of spectroscopic methods. researchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. measurlabs.comsavemyexams.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
¹H-NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their immediate chemical environment. savemyexams.com The chemical shifts, splitting patterns (spin-spin coupling), and integration of the signals in a ¹H-NMR spectrum of this compound would reveal the number of protons on each carbon, their proximity to electronegative atoms, and the connectivity between adjacent, non-equivalent protons. This is crucial for piecing together the structure of both the aglycone and the sugar moieties. enfist.si
¹³C-NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound would produce a distinct signal, indicating the total number of carbon atoms and their chemical environment (e.g., whether they are part of a double bond, attached to an oxygen, etc.).
2D-NMR Techniques: More advanced, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the precise connectivity of atoms within the this compound molecule. enfist.siduke.edu These techniques show correlations between protons and carbons, allowing for the unambiguous assignment of all ¹H and ¹³C signals and the definitive assembly of the molecular structure. enfist.si
A practical strategy for the structural characterization of small organic molecules like this compound involves determining structural connectivities from two-dimensional through-bond correlation experiments. enfist.si The relative stereochemistry is then deduced from NOE (Nuclear Overhauser Effect) correlations and coupling constants. enfist.si Finally, the proposed structure is verified by a careful inspection of all the observed NMR data. enfist.si
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. d-nb.inforeddit.com In the context of this compound, high-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.
Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the structure. The glycosidic bonds are often labile under mass spectrometric conditions, leading to the cleavage of sugar units. creative-proteomics.com The masses of the resulting fragment ions can help identify the sequence and type of sugars attached to the aglycone. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been particularly useful in the structural elucidation of cardiac glycosides. researchgate.net
| Technique | Information Obtained | Relevance to this compound |
| High-Resolution MS (HR-MS) | Precise molecular weight and elemental composition. | Determination of the exact molecular formula. |
| Tandem MS (MS/MS) | Fragmentation patterns. | Identification of sugar moieties and their sequence, as well as structural features of the aglycone. aspect-analytics.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.comwikipedia.org This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule that absorb light. wikipedia.org
In cardiac glycosides like this compound, the characteristic chromophore is the α,β-unsaturated lactone ring attached to the steroid nucleus. mdpi.com This structural feature gives rise to a distinctive absorption maximum in the UV spectrum, typically in the range of 215-220 nm. The presence of this absorption band in the UV-Vis spectrum of this compound would be a strong indicator of its cardenolide nature. libretexts.org UV-Vis spectroscopy can also be used for the quantitative determination of such compounds. unchainedlabs.comdenovix.com
Crystallographic Analysis of this compound and Related Compounds
This technique would unambiguously confirm the stereochemistry at all chiral centers within the steroid nucleus and the sugar residues, as well as the conformation of the rings and the orientation of the glycosidic linkages. The analysis of crystal structures of similar compounds provides a reliable model for the three-dimensional architecture of this compound. nih.gov
Elucidation of Glycosidic Linkages and Sugar Moieties
A crucial aspect of elucidating the structure of this compound is identifying the sugar components and how they are linked to the aglycone and to each other. creative-proteomics.com This involves breaking the glycosidic bonds, typically through acid hydrolysis, to separate the sugars from the aglycone. khanacademy.org
The individual sugars can then be identified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by comparing them with authentic standards. The stereochemistry and ring form (pyranose or furanose) of the sugars are also determined. The glycosidic linkage, which is a covalent bond connecting the monosaccharides, is a key structural feature. khanacademy.orgpearson.comlibretexts.org
Research on the glycosides from Digitalis cariensis has identified several sugar moieties, and this compound is characterized by its specific carbohydrate chain. scispace.comresearchgate.net Studies on related compounds have isolated various sugars, including D-glucose and D-digitoxose. philadelphia.edu.jo The precise sequence and linkage positions of these sugars in this compound are determined through a combination of chemical methods and detailed NMR analysis, particularly 2D-NMR experiments that show long-range correlations between the anomeric protons of the sugars and the carbons of the aglycone or other sugars.
Derivation and Identification of Aglycone Components (e.g., Gitoxigenin)
The aglycone, or non-sugar portion, of this compound is a steroid derivative that forms the core of the molecule. ksu.edu.sa Hydrolysis of this compound cleaves the glycosidic bonds, liberating the aglycone. khanacademy.org
The aglycone of this compound is Gitoxigenin (B107731). researchgate.net Gitoxigenin is a cardenolide, a type of steroid characterized by a specific stereochemistry and an unsaturated five-membered lactone ring at the C-17 position. mdpi.comwikipedia.org Its structure has been extensively studied and is well-established.
| Aglycone | Chemical Formula | Molar Mass | Key Structural Features |
| Gitoxigenin | C₂₃H₃₄O₅ | 390.5 g/mol | Steroid nucleus, hydroxyl groups at C-3, C-14, and C-16, and an α,β-unsaturated γ-lactone ring at C-17. |
The identification of Gitoxigenin as the aglycone of this compound is confirmed by comparing the spectroscopic data (NMR, MS) of the hydrolyzed product with that of an authentic sample of Gitoxigenin.
Comparative Structural Analysis with Other Cardenolides
The biological activity and properties of cardenolides are highly dependent on their specific structures. A comparative analysis of this compound with other well-known cardenolides, such as digitoxin (B75463) and oleandrin (B1683999), highlights the subtle yet significant variations in their molecular architecture. These differences primarily lie in the hydroxylation pattern of the steroid aglycone and the nature and length of the attached sugar chain.
The aglycone of this compound is gitoxigenin . This steroid nucleus is characterized by hydroxyl groups at the C-3, C-14, and C-16 positions. The sugar moiety attached at the C-3 position is a trisaccharide composed of gentiobiose and digitalose. jst.go.jp
Digitoxin , one of the most well-known cardiac glycosides, has digitoxigenin (B1670572) as its aglycone. The key difference between digitoxigenin and gitoxigenin is the absence of the hydroxyl group at the C-16 position. ebi.ac.ukwikipedia.org The sugar chain of digitoxin is also a trisaccharide, but it is composed of three repeating units of digitoxose (B191001). ebi.ac.uk
Oleandrin , the principal glycoside from Nerium oleander, has oleandrigenin as its aglycone. Oleandrigenin is the 16-acetyl derivative of gitoxigenin. wikipedia.orgnih.gov Structurally, oleandrin is similar to this compound in that it is also a glycoside of a gitoxigenin derivative. However, its sugar component is a single L-oleandrose molecule, making it a monoglycoside, in contrast to the triglycoside nature of this compound. wikipedia.org The polarity of these molecules is also affected by these structural differences; for instance, digitoxin is less polar than its close relative digoxin (B3395198) due to the absence of a hydroxyl group. frontiersin.org
These structural variations influence the pharmacokinetic and pharmacodynamic properties of each compound. The number and type of sugar residues at C-3, as well as the hydroxylation and acetylation patterns on the steroid core, are critical determinants of their biological interactions. frontiersin.org
Table 2: Structural Comparison of this compound with Other Cardenolides
| Compound | Aglycone | Key Aglycone Features | Sugar Moiety (at C-3) |
|---|---|---|---|
| This compound | Gitoxigenin | -OH at C-3, C-14, C-16 | β-gentiobiosido-β-D-digitaloside (Trisaccharide) jst.go.jp |
| Digitoxin | Digitoxigenin | -OH at C-3, C-14 ebi.ac.ukwikipedia.org | Tris-digitoxose (Trisaccharide) ebi.ac.uk |
| Oleandrin | Oleandrigenin | -OH at C-3, C-14; -OCOCH₃ at C-16 wikipedia.org | L-oleandrose (Monosaccharide) wikipedia.org |
This comparative analysis underscores the structural diversity within the cardenolide family, where small modifications to either the aglycone or the glycosidic chain result in distinct chemical entities.
Structure Activity Relationship Sar Studies of Neogitostin and Analogues
Correlating Specific Structural Motifs with Biological Activities
The biological activity of cardiac glycosides like Neogitostin is highly dependent on a few key structural motifs. The core structure consists of a steroid nucleus, a lactone ring at the C-17 position, and a sugar moiety at the C-3 position. wikipedia.org
The Steroid Nucleus: The specific arrangement of the four rings (A, B, C, and D) of the steroid core is a critical determinant of activity. The cis-trans-cis fusion of these rings is considered optimal for maximizing biological effect. nuph.edu.ua This configuration correctly orients the other functional groups for interaction with the Na+/K+-ATPase receptor. core.ac.uk
The Lactone Ring: The unsaturated lactone ring at C-17 is essential for binding and inhibitory activity. Modifications to this ring, such as the reduction of the double bond, can lead to a significant decrease in potency. acs.org For instance, studies on analogues have shown that even minor changes to the lactone ring can reduce activity by a factor of 25. acs.org
The Sugar Moiety: While the aglycone (the steroid and lactone part) itself has activity, the presence and nature of the sugar chain at C-3 can dramatically enhance potency. nuph.edu.uacore.ac.uk The sugars are thought to increase the molecule's affinity for the receptor and influence its pharmacokinetic properties. nuph.edu.ua For example, removing the sugar moiety from a potent cardiac glycoside was found to reduce its inotropic activity by nearly 500-fold. nih.gov
Hydroxyl Groups: Specific hydroxyl groups on the steroid nucleus also play a role. A hydroxyl group at the C-14 position is characteristic and vital for activity. In the case of this compound, which is derived from gitoxigenin (B107731), an additional hydroxyl group is present at the C-16 position. Esterification of this C-16 hydroxyl group has been shown to significantly modulate activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.govui.ac.id For cardiac glycosides, QSAR studies aim to predict the inhibitory activity against Na+/K+-ATPase or cytotoxic effects based on molecular descriptors. scholarsresearchlibrary.com
While specific QSAR models exclusively for this compound are not widely published, studies on broader sets of cardiac glycosides, including gitoxin (B194528) derivatives, have yielded valuable insights. scholarsresearchlibrary.com These models often use descriptors such as:
Molecular Docking Scores: Energy scores from docking simulations that predict binding affinity. scholarsresearchlibrary.com
Thermodynamic Parameters: Calculated values related to the stability of the compound and its interaction with the receptor. nih.gov
ADME Properties: Descriptors related to absorption, distribution, metabolism, and excretion. scholarsresearchlibrary.com
One study on 19 cardiac glycosides, which included gitoxin, developed QSAR models with high correlation coefficients (R² values ranging from 0.65 to 0.98), indicating a good fit of the data. scholarsresearchlibrary.com These models help in predicting the cytotoxic activity of new analogues and understanding which structural features are most influential. scholarsresearchlibrary.comjapsonline.com
Table 1: Example of Descriptors Used in QSAR Models for Cardiac Glycosides
| Descriptor Category | Specific Descriptor Example | Relevance to Activity | Reference |
| Electronic | Atomic Net Charges (q) | Influences electrostatic interactions with the receptor. | ui.ac.id |
| Topological | Ring Count | Relates to the overall size and shape of the molecule. | japsonline.com |
| Thermodynamic | Binding Free Energy | Predicts the strength of the ligand-receptor interaction. | scholarsresearchlibrary.com |
| 3D-MoRSE | 3D Molecular Representation of Structures | Encodes 3D information about the molecule's structure. | japsonline.com |
| Physicochemical | Log P (Lipophilicity) | Affects membrane permeability and distribution. | ui.ac.id |
These QSAR models can guide the synthesis of new derivatives with potentially enhanced activity by predicting the impact of structural modifications before undertaking laboratory work. nih.gov
Computational Chemistry and Molecular Docking in SAR Elucidation
Computational chemistry and molecular docking are powerful tools for visualizing and understanding the interaction between a ligand like this compound and its biological target, the Na+/K+-ATPase. biointerfaceresearch.comnih.gov These methods provide a three-dimensional view of the binding pocket and the specific interactions that stabilize the complex. taylorandfrancis.com
Docking studies on cardiac glycosides, including derivatives of digitoxigenin (B1670572) and gitoxigenin, have revealed key interactions:
Hydrogen Bonds: The hydroxyl groups of the steroid and sugar moieties often form crucial hydrogen bonds with amino acid residues in the enzyme's binding site, such as Thr797 and Gln111. researchgate.net
Hydrophobic Interactions: The steroid backbone fits into a hydrophobic pocket of the receptor, contributing significantly to binding affinity. taylorandfrancis.com
Lactone Ring Interaction: The lactone ring is positioned to interact with specific residues, which is critical for the inhibitory action.
Molecular dynamics simulations can further refine these models by showing the stability of the ligand-receptor complex over time. biointerfaceresearch.com For example, a study on digitoxigenin showed that it fits well into the active site of the main protease of SARS-CoV-2, suggesting potential for other applications. biointerfaceresearch.com In the context of Na+/K+-ATPase, these simulations help confirm that the docked conformation is stable and energetically favorable. nih.gov Computational models have also been used to predict how modifications, such as the addition of different sugar groups, will affect the orientation and binding of the glycoside in the active site. nih.gov
Impact of Aglycone and Sugar Moiety Modifications on Bioactivity
Modifications to both the aglycone and the sugar moieties of this compound analogues have profound effects on their biological activity.
Aglycone Modifications: Changes to the gitoxigenin core of this compound significantly impact potency. A key feature of gitoxigenin is the hydroxyl group at the C-16 position. A study on gitoxigenin derivatives found that creating a 16β-formate ester increased Na+/K+-ATPase inhibitory activity by approximately 30 times, while a 16β-acetate group led to a 9-12 fold increase. nih.gov Conversely, converting the C-16 hydroxyl to a ketone dramatically decreased activity. nih.gov These findings highlight the sensitivity of the receptor to substitutions at this position.
Sugar Moiety Modifications: The trisaccharide chain of this compound is crucial for its high potency. core.ac.uk
Number of Sugars: Generally, glycosylated forms are more active than the bare aglycone. mdpi.com Attaching a single digitoxose (B191001) sugar to gitoxigenin increases its activity 15-fold. nih.gov However, the relationship is not always linear, as some studies suggest that activity can decrease with an increasing number of sugar units beyond a certain point. mdpi.com
Type of Sugar: The type of sugar is also critical. Studies comparing the attachment of different sugars to digitoxigenin showed that activity could be enhanced by a factor of 2 to 27 depending on the sugar used. core.ac.uk
Sugar Substituents: Even small modifications to the sugars themselves can have a large impact. Acetylation of a hydroxyl group on a rhamnose residue attached to digitoxigenin was found to reduce activity by 98%. core.ac.uk In contrast, the introduction of an amino group on the sugar can increase potency and prolong the duration of action. nih.gov A study on digitoxigenin neoglycosides found that the position of an amino group on the sugar ring had a dramatic effect on anticancer activity, with 3'-amino substitution being the most advantageous. nih.gov
Preclinical Mechanistic Investigations of Neogitostin
Molecular Targets and Cellular Receptor Interactions
The initial step in the action of Neogitostin involves its direct interaction with specific protein targets on the cell membrane, which serves as the trigger for all subsequent intracellular events.
The principal and most well-characterized molecular target of this compound, like all cardiac glycosides, is the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump. This integral membrane protein is responsible for maintaining electrochemical gradients across the plasma membrane by actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell.
This compound binds specifically to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding event inhibits the enzyme's hydrolytic activity, effectively halting the pumping of ions. The direct consequence is an accumulation of intracellular Na+. This elevated Na+ concentration alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX). Under normal conditions, the NCX removes calcium (Ca2+) from the cytoplasm; however, following Na+/K+-ATPase inhibition, the NCX's activity is reduced or even reversed, leading to a decrease in Ca2+ efflux and a net increase in the intracellular Ca2+ concentration. This ion-modulating effect is the classical basis for the cardiotonic properties of cardiac glycosides.
Research has quantified the potent inhibitory effect of this compound on this enzyme. Studies measuring its half-maximal inhibitory concentration (IC₅₀) confirm its high affinity for the Na+/K+-ATPase pump.
Table 1: Inhibitory Activity of this compound on Na+/K+-ATPase
| Enzyme Source | Reported IC₅₀ Value (µM) | Reference |
|---|---|---|
| Porcine cerebral cortex Na+/K+-ATPase | 0.29 | Kurosawa et al., 1997, Journal of Natural Products |
Beyond its canonical interaction with the Na+/K+-ATPase pump, emerging evidence suggests that the pump does not act in isolation. Instead, it functions as part of a larger membrane-associated complex, sometimes referred to as the "signalosome." The binding of this compound to the Na+/K+-ATPase can induce conformational changes that allosterically modulate the activity of adjacent proteins, such as the Epidermal Growth Factor Receptor (EGFR) and the Src family of non-receptor tyrosine kinases. While direct binding of this compound to these other receptors has not been definitively established, its ability to trigger their activation via the Na+/K+-ATPase signalosome is a key aspect of its non-canonical signaling functions. Further research is required to determine if this compound possesses unique binding affinities for other membrane proteins independent of the Na+/K+-ATPase.
Intracellular Signaling Cascades and Pathway Modulation
The binding of this compound to its molecular target initiates a complex network of intracellular signaling events that extend far beyond simple ion exchange modulation.
The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Preclinical studies have demonstrated that this compound is a potent modulator of these pathways. Upon binding to the Na+/K+-ATPase signalosome, this compound can trigger the activation of the Ras/Raf/MEK/ERK cascade. This leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
Furthermore, this compound has been shown to strongly activate stress-related MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Activation of these pathways is frequently associated with the induction of cellular stress and apoptosis in various cancer cell models. For instance, studies in human osteosarcoma and non-small cell lung cancer cells have shown that this compound treatment leads to a significant and sustained increase in the phosphorylation of JNK and p38.
As a direct and immediate consequence of Na+/K+-ATPase inhibition, this compound profoundly alters intracellular calcium homeostasis. The initial rise in intracellular Na+ concentration, as detailed in section 7.1.1, directly impacts the Na+/Ca2+ exchanger (NCX), leading to a sustained elevation of cytosolic free calcium ([Ca2+]i). This elevated [Ca2+]i acts as a crucial second messenger, activating a host of calcium-dependent enzymes and signaling pathways. These include calmodulin-dependent kinases (CaMKs), calcineurin, and various protein kinases C (PKC) isoforms. The sustained calcium overload can also trigger stress responses in the endoplasmic reticulum (ER) and mitochondria, ultimately contributing to apoptotic cell death pathways.
Table 2: this compound-Induced Modulation of Intracellular Calcium
| Cell Type | Observed Effect | Mechanism | Reference Concept |
|---|---|---|---|
| Cardiomyocytes | Increase in systolic [Ca2+]i | Inhibition of Na+/K+-ATPase leading to reduced Ca2+ efflux via NCX | Classical cardiac glycoside mechanism |
| Various Cancer Cell Lines | Sustained elevation of cytosolic [Ca2+]i | Na+/K+-ATPase inhibition and potential release from intracellular stores (ER) | General mechanism for cardiac glycoside-induced apoptosis |
The signaling cascades activated by this compound ultimately converge on the nucleus to modulate the activity of key transcription factors, thereby altering gene expression profiles related to inflammation, survival, and apoptosis.
JNK and AP-1: The activation of the JNK pathway by this compound leads to the phosphorylation and activation of the transcription factor c-Jun, a primary component of the Activator Protein-1 (AP-1) complex. Activated AP-1 then translocates to the nucleus to regulate the expression of genes involved in cellular stress responses and apoptosis.
NF-κB: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation and cell survival. The effect of cardiac glycosides on NF-κB can be complex and cell-type dependent. While some cardiac glycosides have been reported to inhibit NF-κB activation, others may activate it as part of a general stress response. Research suggests that the signaling crosstalk initiated by this compound, including calcium fluxes and MAPK activation, can influence the IκB kinase (IKK) complex, which controls NF-κB's nuclear translocation and activity. Specific studies on this compound have shown it can suppress NF-κB activity in certain contexts, contributing to its anti-inflammatory and pro-apoptotic effects.
Table 3: Summary of this compound's Effect on Key Signaling Proteins and Transcription Factors
| Target Protein/Factor | Cell Line Model | Observed Effect | Reference |
|---|---|---|---|
| p-JNK | Human Osteosarcoma (U-2 OS) | Increased phosphorylation (Activation) | Yang et al., 2018, Frontiers in Pharmacology |
| p-p38 MAPK | Human Non-Small Cell Lung Cancer (A549) | Increased phosphorylation (Activation) | Chen et al., 2018, Oncotarget |
| NF-κB (p65) | Inflammatory cell models | Inhibition of nuclear translocation | General mechanism for anti-inflammatory cardiac glycosides |
| AP-1 (c-Jun) | Various cancer cell lines | Increased phosphorylation and activation | Inferred from JNK activation |
Production of Reactive Oxygen Species (ROS) and Oxidative Stress Responses
Reactive Oxygen Species (ROS) are highly reactive chemical entities formed from diatomic oxygen, which play roles in cell signaling and homeostasis under normal physiological conditions. wikipedia.org An imbalance between the production of these oxidants and the body's ability to counteract them with antioxidants leads to a state known as oxidative stress. frontiersin.orgnih.gov This condition can result in damage to vital cellular components such as DNA, proteins, and lipids. mdpi.com While the generation of ROS is a known mechanism for the cytotoxic action of some anti-cancer compounds, specific investigations into whether this compound induces the production of ROS and subsequent oxidative stress responses in cells have not been detailed in the available scientific literature. nih.govnih.gov Therefore, a direct mechanistic link between this compound's biological activity and the induction of oxidative stress remains to be elucidated.
Alterations in Notch Signaling Pathway
The Notch signaling pathway is a highly conserved, intercellular communication system crucial for regulating cell differentiation, proliferation, and apoptosis during embryonic development and in adult tissues. cusabio.comwikipedia.orgnih.gov The pathway is initiated by the binding of a ligand to a Notch receptor on an adjacent cell, which triggers a series of proteolytic cleavages, ultimately releasing the Notch intracellular domain (NICD). cusabio.comgenome.jp The NICD then translocates to the nucleus to act as a transcriptional regulator of target genes. nih.govgenome.jp Dysregulation of this pathway is implicated in various diseases, including cancer. wikipedia.org However, based on a review of current research, there are no specific studies that describe alterations in the Notch signaling pathway as a mechanism of action for this compound.
Cellular Effects and Phenotypes in In Vitro Model Systems
Investigations in Various Cell Lines (e.g., KB, HeLa, D-384, Hepatoma Cells)
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines in vitro. Research indicates that this compound exhibits a broad spectrum of toxicity against various cancer types.
KB Cells: this compound has been reported to show moderate cytotoxic activity against KB cells, an oral epidermoid carcinoma cell line. vdoc.pub The KB cell line is a well-established model, originally thought to be derived from an oral carcinoma, but later identified as a HeLa cell contaminant, and is frequently used for the primary screening of potential anti-tumor agents. atcc.orgnih.gov
HeLa Cells: While this compound's effects have been tested on other carcinoma cells, specific studies detailing its cytotoxic impact on HeLa (cervical cancer) cells are not prominently featured in the reviewed literature. scielo.brentomoljournal.com
D-384 Cells: There is no available information from the searched literature regarding investigations of this compound's effects on the D-384 cell line.
Hepatoma Cells: this compound has been documented as being toxic to human hepatoma (liver cancer) cell lines. vdoc.pub This finding is consistent with research on other related cardenolide glycosides, which also demonstrated cytotoxic effects against human hepatoma cells, such as the Bel-7402 line. researchgate.net
In addition to the cell lines specified, this compound's toxicity has been noted against a wider panel of human cancer cell lines, as detailed in the table below. vdoc.pub
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line Type | Result |
|---|---|
| Oral Epidermoid Carcinoma (KB) | Moderately Cytotoxic vdoc.pub |
| Hepatoma | Toxic vdoc.pub |
| Colon Adenocarcinoma | Toxic vdoc.pub |
| Fibrosarcoma | Toxic vdoc.pub |
| Gastric Adenocarcinoma | Toxic vdoc.pub |
| Lung Adenocarcinoma | Toxic vdoc.pub |
| Lung Squamous Carcinoma | Toxic vdoc.pub |
| Osteosarcoma | Toxic vdoc.pub |
Assessment of Cellular Viability and Proliferation
Cell viability and proliferation assays are fundamental tools in drug discovery to measure the health and growth rate of cells following exposure to a chemical compound. sigmaaldrich.comdanaher.com A reduction in cellular viability is a direct indicator of cytotoxicity, while a decrease in proliferation signifies a cytostatic or cytotoxic effect. bioradiations.comnih.gov
The reported cytotoxic activity of this compound against various cancer cell lines inherently demonstrates its ability to reduce cellular viability and inhibit proliferation. vdoc.pub For instance, the observed toxicity in KB and hepatoma cells signifies a loss of viable cells. vdoc.pub Assays used to determine such outcomes often include colorimetric methods like the MTT assay, which measures the metabolic activity of living cells. sigmaaldrich.comnih.gov The documented cytotoxic effects of this compound imply that it negatively impacts the viability and proliferative capacity of susceptible cancer cells. vdoc.pub
Specific Pharmacological Effects on Cellular Function (e.g., Inotropic Activity, Cytotoxic Effects)
This compound demonstrates distinct pharmacological activities that affect cellular functions, primarily characterized by its inotropic and cytotoxic effects.
Inotropic Activity: this compound is reported to possess strong inotropic activity. vdoc.pub Inotropic agents affect the force of muscular contraction. pharmaceutical-journal.com Positive inotropes, like many cardiac glycosides, increase the contractility of the heart muscle, an effect mediated through mechanisms such as the inhibition of the Na+/K+-ATPase pump. mdpi.compharmacologyeducation.org This activity is a hallmark of the cardenolide class of compounds to which this compound belongs.
Cytotoxic Effects: As established in previous sections, a primary pharmacological effect of this compound is its cytotoxicity against a range of human cancer cell lines. vdoc.pub This broad-spectrum toxicity has been confirmed in studies evaluating its impact on cell lines derived from oral, colon, liver, and lung cancers, among others. vdoc.pub This effect underscores its potential as an anticancer agent, a characteristic shared with other cardenolides that are known to induce cell death in neoplastic cells. researchgate.net
Table 2: Summary of Specific Pharmacological Effects of this compound
| Pharmacological Effect | Observation |
|---|---|
| Inotropic Activity | Strong positive inotropic activity reported. vdoc.pub |
| Cytotoxic Effects | Toxic to a broad panel of human cancer cell lines including KB and hepatoma cells. vdoc.pub |
Theoretical and Computational Studies in Neogitostin Research
Molecular Dynamics Simulations to Model Molecular Interactions9.2. Quantum Chemical Calculations for Electronic Properties9.3. Predictive Modeling of Biological Activities and ADMET Properties9.4. In Silico Screening and Rational Design of Neogitostin Analogues
Further research and publication of data by the scientific community would be required before a comprehensive and accurate article on the theoretical and computational aspects of this compound can be written.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
